4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one
Overview
Description
4-(Allylamino)-6-methyl-3-propionyl-2H-pyran-2-one is an organic compound characterized by its unique structure, which includes an allylamino group, a methyl group, and a propionyl group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one typically involves multi-step organic reactions
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.
Introduction of the Allylamino Group: The allylamino group can be introduced via a nucleophilic substitution reaction using allylamine.
Addition of the Methyl Group: The methyl group can be added through an alkylation reaction using a methylating agent like methyl iodide.
Attachment of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Allylamino)-6-methyl-3-propionyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the allylamino group, where nucleophiles like halides or alkoxides replace the allylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allylamine with halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs with hydrogenated double bonds.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The allylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the pyran ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Amino)-6-methyl-3-propionyl-2H-pyran-2-one: Lacks the allyl group, which may affect its reactivity and biological activity.
4-(Allylamino)-6-ethyl-3-propionyl-2H-pyran-2-one: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties.
4-(Allylamino)-6-methyl-3-acetyl-2H-pyran-2-one: Has an acetyl group instead of a propionyl group, which may influence its reactivity and interactions.
Uniqueness
4-(Allylamino)-6-methyl-3-propionyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allylamino group allows for unique interactions with biological targets, while the propionyl group provides additional reactivity.
Properties
IUPAC Name |
6-methyl-3-propanoyl-4-(prop-2-enylamino)pyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-6-13-9-7-8(3)16-12(15)11(9)10(14)5-2/h4,7,13H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMPFGGMQVIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(OC1=O)C)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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